molecular formula C7H17N B1273124 (S)-(+)-2-Aminoheptane CAS No. 44745-29-1

(S)-(+)-2-Aminoheptane

Cat. No.: B1273124
CAS No.: 44745-29-1
M. Wt: 115.22 g/mol
InChI Key: VSRBKQFNFZQRBM-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Chiral Amines in Modern Organic Synthesis

Chiral amines are indispensable building blocks in the construction of a vast array of biologically active compounds and complex molecular architectures. nih.govsioc-journal.cn They are integral components of many pharmaceuticals, agrochemicals, and natural products. nih.govresearchgate.net The presence of a chiral amine can confer specific properties to a molecule, influencing its interaction with biological targets. enamine.net Consequently, the development of efficient methods for the synthesis of enantiomerically pure amines is a major focus of contemporary organic research. nih.govbohrium.com These methods include asymmetric catalysis, the use of chiral auxiliaries, and the resolution of racemic mixtures. nih.govsioc-journal.cn Chiral amines themselves can also serve as catalysts or resolving agents in asymmetric transformations. nih.govsioc-journal.cn

Overview of (S)-(+)-2-Aminoheptane as a Key Chiral Intermediate

This compound, with its defined stereochemistry at the C2 position, serves as a crucial chiral intermediate in organic synthesis. apexchemicals.co.th Its structure, featuring a seven-carbon chain with an amino group, makes it a versatile precursor for the synthesis of more elaborate molecules. It is utilized as a building block in the creation of pharmaceuticals and other specialty chemicals. The chirality of this compound is pivotal for its application in asymmetric synthesis, where it can be used to introduce a specific stereocenter into a target molecule. nih.gov

Scope of Academic Research on this compound

Academic research has explored various facets of this compound, from its synthesis to its application in biocatalysis and analytical chemistry. One area of investigation involves the use of enzymes, such as ω-transaminases, for the kinetic resolution of racemic 2-aminoheptane (B1682561) to produce the (S)-enantiomer with high enantiomeric excess. nih.gov Studies have focused on engineering these enzymes to improve their efficiency and reduce product inhibition. nih.gov For instance, a mutant ω-transaminase from Vibrio fluvialis demonstrated significantly reduced product inhibition, enabling the successful resolution of 2-aminoheptane. nih.gov Furthermore, analytical methods have been developed for the rapid determination of the enantiomeric excess of chiral primary amines like this compound, which is crucial for screening asymmetric reactions. nih.gov Research has also delved into its chemical reactions, including oxidation to form the corresponding ketone and nucleophilic substitution reactions.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₁₇N
Molecular Weight115.22 g/mol sigmaaldrich.com
Boiling Point142-144 °C sigmaaldrich.comsigmaaldrich.com
Density0.766 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com
Refractive Indexn20/D 1.419 sigmaaldrich.com
Optical Activity[α]20/D +7°, neat sigmaaldrich.com
CAS Number44745-29-1 sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-heptan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N/c1-3-4-5-6-7(2)8/h7H,3-6,8H2,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRBKQFNFZQRBM-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370344
Record name (S)-(+)-2-Aminoheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44745-29-1
Record name Tuaminoheptane, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044745291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-(+)-2-Aminoheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-heptan-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TUAMINOHEPTANE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1N3L0R99QB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Stereoselective Synthesis Methodologies for S + 2 Aminoheptane

Chemical Synthesis Approaches

Chemical methods for preparing enantiomerically enriched (S)-(+)-2-aminoheptane primarily involve asymmetric reductive amination and the resolution of racemic mixtures.

Asymmetric Reductive Amination of Heptan-2-one

A direct and prominent route to this compound is the asymmetric reductive amination of the prochiral ketone, heptan-2-one. This transformation introduces the chiral center in a single, atom-economical step.

The direct conversion of ketones to chiral primary amines is a key transformation. One approach involves the use of ruthenium catalysts, such as [Ru(PPh₃)₃H(CO)Cl] in combination with the chiral ligand (S,S)-f-binaphane, using ammonium (B1175870) iodide as the amine source and hydrogen gas as the reductant. This method has been reported to yield this compound with enantiomeric excesses (ee) up to 74%. lookchem.com Another notable system employs chiral iridium-based catalysts. For instance, chiral Ir-PSA catalysts have been utilized for the direct amination of heptan-2-one with ammonium iodide, achieving a 92% yield and an 88% ee.

The efficiency and stereoselectivity of the asymmetric reductive amination are highly dependent on the reaction conditions and the catalytic system employed. For the ruthenium-catalyzed system, parameters such as hydrogen pressure and temperature are critical. Optimal conditions have been identified as a temperature range of 80–100°C and a hydrogen pressure of 20–50 bar. Lower temperatures within this range tend to favor higher enantioselectivity.

For the iridium-catalyzed reactions, the choice of solvent and the use of additives can significantly enhance enantioselectivity. The use of amino alcohol auxiliaries, such as (1S,2R)-norephedrine, has been shown to increase the enantiomeric excess to 94%. Furthermore, solvent optimization plays a crucial role; for example, switching from toluene (B28343) to pentane (B18724) can improve the stereochemical outcome.

Resolution of Racemic 2-Aminoheptane (B1682561) Derivatives

Kinetic resolution is a widely used strategy to separate enantiomers from a racemic mixture. This method relies on the differential reaction rates of the two enantiomers with a chiral resolving agent or catalyst. In the context of 2-aminoheptane, this often involves the use of enzymes, which will be discussed in the biocatalytic section. Chemical resolution methods can also be employed, often involving the formation of diastereomeric salts with a chiral acid, followed by separation and subsequent liberation of the desired amine enantiomer.

Other Chemical Enantioselective Routes

Emerging methodologies offer alternative pathways to this compound. One such method is the use of imidodiphosphorimidate (IDPi) catalysts in Mukaiyama-Mannich reactions involving heptanal (B48729) derivatives, which has been reported to yield the product with an 89% ee.

Biocatalytic Synthesis Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, particularly transaminases and dehydrogenases, have been extensively explored for the synthesis of chiral amines like this compound.

A significant biocatalytic approach is the kinetic resolution of racemic 2-aminoheptane. This can be achieved using ω-transaminases (ω-TA). For instance, ω-transaminases from Vibrio fluvialis have been used to resolve racemic 2-aminoheptane, where the (S)-enantiomer is retained while the (R)-enantiomer is converted to heptan-2-one, achieving an enantiomeric excess of over 99%. nih.gov Pyruvate (B1213749) often serves as the amino acceptor in these reactions.

Amine dehydrogenases (AmDHs) also play a crucial role. They can catalyze the asymmetric reductive amination of heptan-2-one. Engineered AmDHs have demonstrated high conversion rates and enantioselectivities. For example, specific mutants have achieved 93% conversion and 97% ee.

Furthermore, a powerful strategy involves coupling different enzymes in a cascade reaction. Deracemization cascades that combine a ω-transaminase with an amine dehydrogenase can convert a racemic mixture of 2-aminoheptane into the desired (S)-enantiomer in a single pot, with reported yields of 80% and an enantiomeric excess greater than 99%. Another approach utilizes a whole-cell biocatalyst co-expressing an amine dehydrogenase (AmDH) and an NADH oxidase (Nox). This system was successful in resolving 50 mM of racemic 2-aminoheptane to the (S)-form with over 99% ee. mdpi.comresearchgate.net Similarly, a whole-cell system co-expressing AmDH and alanine (B10760859) dehydrogenase (AlaDH) has been used to resolve 100 mM of racemic 2-aminoheptane to the (S)-enantiomer with >99% ee. mdpi.com

Method Catalyst/Enzyme Substrate Yield (%) Enantiomeric Excess (ee) (%) Key Features
Asymmetric Reductive Amination Ru/(S,S)-f-binaphaneHeptan-2-one70–85 68–74 Requires high pressure.
Asymmetric Reductive Amination Chiral Ir-PSAHeptan-2-one88–92 88–94 Enhanced by aminoalcohol auxiliaries.
Mukaiyama-Mannich Reaction IDPi catalystHeptanal derivative-89 Emerging methodology.
Kinetic Resolution Vibrio fluvialis ω-TARacemic 2-aminoheptane48–52 >99 (R)-enantiomer is converted to ketone.
Asymmetric Reductive Amination Engineered AmDHHeptan-2-one85–93 89–97 High conversion and selectivity.
Deracemization Cascade ω-TA and AmDHRacemic 2-aminoheptane80 >99 One-pot conversion of racemate.
Kinetic Resolution Whole-cell (AmDH/Nox)Racemic 2-aminoheptane->99 mdpi.comresearchgate.netEffective at 50 mM substrate concentration. mdpi.comresearchgate.net
Kinetic Resolution Whole-cell (AmDH/AlaDH)Racemic 2-aminoheptane->99 mdpi.comEffective at 100 mM substrate concentration. mdpi.com

Kinetic Resolution of Racemic 2-Aminoheptane via ω-Transaminases

Kinetic resolution is a widely employed strategy for the separation of racemates. In the context of this compound synthesis, ω-transaminases (ω-TAs) have proven to be effective biocatalysts. This method involves the selective enzymatic conversion of one enantiomer from a racemic mixture, allowing for the isolation of the other, unreacted enantiomer in high enantiomeric excess.

The kinetic resolution of racemic 2-aminoheptane using ω-transaminases typically utilizes an amino acceptor, such as pyruvate. The enzyme selectively deaminates the (R)-enantiomer of 2-aminoheptane to produce 2-heptanone (B89624), while the desired this compound remains largely unreacted. This process can achieve high enantiomeric excess (>99%) for the (S)-enantiomer. researchgate.net However, the theoretical maximum yield for the desired enantiomer in a kinetic resolution is 50%. A notable challenge in this process is product inhibition, where the resulting ketone (2-heptanone) can inhibit the activity of the ω-transaminase, thereby limiting the reaction's efficiency. acs.org

To overcome the limitations of wild-type enzymes, such as low activity towards non-native substrates and product inhibition, enzyme engineering techniques have been extensively applied. Both random mutagenesis, through methods like error-prone PCR, and rational design, based on the enzyme's structure, are employed to enhance the properties of ω-transaminases for the synthesis of this compound.

One successful example involves the directed evolution of the ω-transaminase from Vibrio fluvialis JS17. sigmaaldrich.com An enzyme library was created using error-prone PCR and subjected to a high-throughput screening method that utilized 2-aminoheptane as the sole nitrogen source and 2-butanone (B6335102) as an inhibitory ketone. sigmaaldrich.com This led to the identification of a mutant, ω-TAmla, which exhibited significantly reduced product inhibition by aliphatic ketones. acs.orgsigmaaldrich.com The product inhibition constants of this mutant for 2-butanone and 2-heptanone were 6- and 4.5-fold higher, respectively, than those of the wild-type enzyme. sigmaaldrich.com This enhanced resistance to product inhibition allowed for a more efficient kinetic resolution of racemic 2-aminoheptane. acs.orgsigmaaldrich.com

Furthermore, the mutant ω-TAmla (P233L/V297A) demonstrated a 1.7- to 2-fold improvement in catalytic activity towards various aliphatic amines, including 2-aminoheptane. pku.edu.cnsigmaaldrich.com This improvement in both activity and resistance to inhibition highlights the power of enzyme engineering in developing robust biocatalysts for industrial applications.

EnzymeEngineering StrategyKey MutationsImprovementReference
ω-Transaminase (Vibrio fluvialis JS17)Error-prone PCR and enrichment cultureNot specifiedIdentified mutant (ω-TAmla) with reduced product inhibition. sigmaaldrich.com
ω-TAmlaSite-directed mutagenesisP233L/V297A1.7- to 2-fold increased activity for aliphatic amines; 4.5- to 6-fold higher product inhibition constant for ketones. pku.edu.cnsigmaaldrich.com

For practical and economic reasons, whole-cell biocatalysis is often preferred over the use of purified enzymes. Whole-cell systems, typically using recombinant Escherichia coli that overexpress the desired enzyme, offer several advantages, including the elimination of costly and time-consuming enzyme purification steps and the in-situ regeneration of cofactors.

In the context of this compound production, whole cells of E. coli overexpressing the engineered ω-transaminase, ω-TAmla, have been successfully used for the kinetic resolution of racemic 2-aminoheptane. acs.org Using this whole-cell system, 150 mM of racemic 2-aminoheptane was resolved to yield (R)-2-aminoheptane with an enantiomeric excess of over 99% at a conversion of 53%, which in turn allows for the recovery of the enantiopure (S)-enantiomer. acs.orgsigmaaldrich.com The use of whole cells can also mitigate issues of enzyme stability and product inhibition. mdpi.com The cellular environment can protect the enzyme from harsh reaction conditions and the inhibitory effects of substrates or products. mdpi.com

For instance, in a whole-cell system co-expressing an amine dehydrogenase and NADH oxidase for the kinetic resolution of racemic amines, the inhibitory effects of the ketone product were apparently reduced, and the stability of the enzymes was increased compared to a purified enzyme system. mdpi.com This resulted in the successful resolution of 50 mM rac-2-aminoheptane to the (S)-form with >99% enantiomeric excess. mdpi.com

Biocatalyst SystemSubstrateProductEnantiomeric Excess (ee)ConversionReference
Whole-cell E. coli overexpressing ω-TAmla150 mM racemic 2-aminoheptaneThis compound>99%53% (of the racemate) acs.orgsigmaaldrich.com
Whole-cell E. coli co-expressing AmDH and Nox50 mM racemic 2-aminoheptaneThis compound>99%Not specified mdpi.com

Asymmetric Reductive Amination of Ketones using Amine Dehydrogenases (AmDHs)

An alternative and more direct approach to synthesizing enantiopure amines is the asymmetric reductive amination of a prochiral ketone. Amine dehydrogenases (AmDHs) are a class of enzymes that catalyze the NAD(P)H-dependent reductive amination of ketones to the corresponding chiral amines with high enantioselectivity. This method is particularly attractive as it can theoretically achieve a 100% yield of the desired enantiomer.

The synthesis of this compound can be achieved through the asymmetric reductive amination of 2-heptanone using an engineered amine dehydrogenase. For example, mutants of AmDH from Geobacillus stearothermophilus (GkAmDH) have been developed that exhibit high conversion and enantioselectivity. The mutant GkAmDH-T235A/N270L achieved a 93% conversion of 2-heptanone to this compound with a 97% enantiomeric excess within 24 hours at 30°C. The reaction is typically carried out in the presence of a high concentration of an ammonia (B1221849) source (e.g., 2 M NH₃) and a cofactor such as NADPH.

Multi-step Biocatalytic Strategies

To overcome the limitations of single-enzyme systems, such as unfavorable reaction equilibria and the 50% theoretical yield of kinetic resolutions, multi-step biocatalytic strategies, or enzyme cascades, have been developed. These cascades combine the activities of multiple enzymes in a single pot to drive the reaction towards the desired product with high yield and enantiopurity.

A notable multi-step strategy for the synthesis of this compound is deracemization. This approach combines an enantioselective oxidation with an enantioselective reduction. A deracemization cascade coupling a ω-transaminase (ω-TA) with an amine dehydrogenase (AmDH) has been reported to convert racemic 2-aminoheptane to this compound in a one-pot reaction with an 80% yield and greater than 99% enantiomeric excess. In such a system, the (R)-enantiomer of 2-aminoheptane is first selectively oxidized to 2-heptanone by an (R)-selective enzyme, and the resulting ketone is then asymmetrically reduced to the (S)-enantiomer by an (S)-selective enzyme, thus converting the entire racemic mixture to the desired (S)-product.

Another example of a multi-enzyme cascade for the kinetic resolution of racemic amines involves the coupling of an amine dehydrogenase with an alanine dehydrogenase (AlaDH). mdpi.com The AmDH catalyzes the oxidative deamination of the (R)-amine, while the AlaDH facilitates the regeneration of the NAD⁺ cofactor by converting pyruvate to alanine. mdpi.com Using a whole-cell system co-expressing AmDH and AlaDH, 100 mM of racemic 2-aminoheptane was successfully resolved to the (S)-form with an enantiomeric excess greater than 99%. mdpi.com

Emerging Synthetic Methodologies

Beyond the well-established biocatalytic routes, new synthetic methodologies are continuously being explored to provide more efficient and versatile access to chiral amines like this compound.

Imidodiphosphorimidate (IDPi)-Catalyzed Asymmetric Synthesis

A recent development in organocatalysis is the use of confined imidodiphosphorimidate (IDPi) catalysts. These highly acidic Brønsted acids have shown great potential in catalyzing a variety of asymmetric transformations with high enantioselectivity. nih.govnih.gov

For the synthesis of compounds structurally related to this compound, IDPi catalysts have been employed in Mukaiyama-Mannich reactions. It has been reported that the reaction of heptanal derivatives with these catalysts can yield the corresponding amine products with an enantiomeric excess of 89%. This suggests a promising, non-enzymatic route for the asymmetric synthesis of this compound, although specific details on the direct synthesis of this compound using this method are still emerging. The reaction typically proceeds through a silylium-based asymmetric counteranion-directed catalysis (Si-ACDC) mechanism. nih.gov

Deracemization Cascades

Deracemization cascades are sophisticated, one-pot synthetic routes that convert a racemic mixture entirely into a single, desired enantiomer, thereby overcoming the 50% yield limitation inherent in classical kinetic resolutions. nih.gov These processes are highly efficient and atom-economical, often employing biocatalysts to achieve high stereoselectivity under mild conditions. rsc.orgresearchgate.net For the stereoselective synthesis of this compound, enzymatic deracemization cascades have emerged as a powerful methodology, typically utilizing a combination of complementary enzymes such as transaminases (TAs), amine dehydrogenases (AmDHs), and amine oxidases. mdpi.comlookchem.com

The fundamental principle of a deracemization cascade involves two key steps operating concurrently or sequentially in a single reaction vessel: the selective transformation of one enantiomer from the racemic pair into a prochiral intermediate, followed by the asymmetric conversion of this intermediate into the target enantiomer. diva-portal.orgmdpi.com This effectively creates a stereoinversion pathway for the unwanted enantiomer.

One of the most effective strategies for producing this compound involves the synergistic coupling of two different enzyme classes. A notable example is a chemoenzymatic cascade that combines an ω-transaminase (ω-TA) with an amine dehydrogenase (AmDH). In such a system, an (R)-selective enzyme can oxidize (R)-2-aminoheptane to the prochiral ketone, 2-heptanone. Subsequently, an (S)-selective enzyme reduces the in-situ generated ketone to yield the desired this compound. A specific implementation of this concept couples an ω-TA with an AmDH, successfully converting racemic 2-aminoheptane to the (S)-enantiomer with a high yield of 80% and an outstanding enantiomeric excess (ee) greater than 99%.

Another well-documented approach uses a biocatalytic cascade composed of two different dehydrogenases. For instance, the kinetic resolution of racemic 2-aminoheptane has been achieved using a coupled-enzyme system consisting of an amine dehydrogenase (AmDH) and an alanine dehydrogenase (AlaDH). mdpi.com In this process, an (R)-selective AmDH performs the oxidative deamination of (R)-2-aminoheptane to 2-heptanone, which effectively removes the undesired enantiomer from the mixture while leaving the (S)-2-aminoheptane untouched. The crucial role of AlaDH is to regenerate the nicotinamide (B372718) cofactor (NADH) required by the AmDH, which it accomplishes by converting pyruvate to alanine, thereby driving the reaction equilibrium toward the enantiopure (S)-amine. mdpi.com This method has been demonstrated to successfully resolve racemic 2-aminoheptane, yielding the (S)-form with over 99% ee. scite.ai

Similarly, a whole-cell biocatalytic cascade featuring an (S)-selective ω-transaminase from Paraburkholderia sp. (ω-TAPO) and an (R)-selective amine dehydrogenase from Rhodococcus sp. (Rs-AmDH) has been developed. lookchem.com The system is designed for the deracemization of racemic amines to their (R)-enantiomers. However, the principle is directly applicable to the synthesis of (S)-amines by selecting the appropriate enantiocomplementary enzymes. The (S)-ω-TA selectively deaminates the (R)-amine to the ketone, which is then asymmetrically aminated by the (R)-AmDH to the (R)-amine. lookchem.com To produce this compound, one would employ an (R)-selective ω-TA and an (S)-selective AmDH.

The use of whole-cell biocatalysts is a common feature in these cascades, as it circumvents the need for costly and time-consuming enzyme purification steps, making the process more industrially viable. mdpi.comlookchem.com The success of these deracemization cascades is highly dependent on the careful selection of enzymes with complementary stereoselectivity and substrate specificity, as well as the optimization of reaction parameters to ensure efficient coupling of the catalytic cycles. rsc.orgmdpi.com

Detailed Research Findings

The following table summarizes the results from various deracemization and kinetic resolution cascades applied to the synthesis of enantiopure 2-aminoheptane.

Enzyme SystemSubstrateProductYield (%)Enantiomeric Excess (ee) (%)
ω-Transaminase / Amine Dehydrogenaserac-2-AminoheptaneThis compound80>99
(S)-ω-TAPO / (R)-AmDHrac-2-Aminoheptane(R)-2-Aminoheptane*->99
Amine Dehydrogenase / Alanine Dehydrogenaserac-2-AminoheptaneThis compound->99

*This system demonstrates the principle for producing the (R)-enantiomer; the synthesis of the (S)-enantiomer would require enantiocomplementary enzymes. lookchem.com

Advanced Analytical Techniques for Stereochemical Purity and Characterization

Enantiomeric Purity Determination

The determination of enantiomeric purity, often expressed as enantiomeric excess (ee), is crucial for quantifying the prevalence of the desired (S)-enantiomer over its (R)-counterpart. Several powerful analytical techniques are utilized for this purpose.

Chiral Chromatography Methods

Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.

High-Performance Liquid Chromatography (HPLC) utilizing columns with a Chiral Stationary Phase (CSP) is a primary method for determining the enantiomeric purity of amines like (S)-(+)-2-Aminoheptane. The separation mechanism is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, resulting in different elution times.

Pirkle-type CSPs, such as those based on (R)-N-(3,5-dinitrobenzoyl)phenylglycine, have proven effective for resolving enantiomeric amides derived from a series of amines, including 2-aminoheptane (B1682561). nih.gov For instance, the 2-naphthoyl amides of 2-aminoheptane have been successfully separated using this type of column. nih.gov The choice of mobile phase, typically a mixture of non-polar solvents like hexane (B92381) with polar modifiers such as 2-propanol and acetonitrile, is critical for optimizing the separation. nih.gov Research has shown that for an homologous series of amides, the chiral resolution (α) can increase with the alkyl chain length. nih.gov

A study comparing subcritical fluid chromatography (SFC) with LC for the resolution of 2-aminoheptane amides found that the selectivities and resolutions were similar, indicating a common mechanism of chiral recognition. nih.gov However, SFC offered significantly shorter analysis times. nih.gov

Parameter Value/Condition Reference
Chiral Stationary Phase(R)-N-(3,5-dinitrobenzoyl)phenylglycine (covalent form) nih.gov
Analyte Form2-Naphthoyl amide derivative nih.gov
Mobile Phase (LC)Hexane-2-propanol-acetonitrile (97:3:0.5) nih.gov
Observed Resolution (α)>1.04 for various amides of 2-aminoheptane nih.gov

A well-established strategy for enhancing the chromatographic resolution of amines involves derivatization. Converting the amine into a diastereomeric complex, for example with (+)-α-methoxy-α-trifluoromethylphenylacetic acid, can improve separation on standard columns.

Gas Chromatography (GC) with capillary columns coated with a Chiral Stationary Phase (CSP) is another powerful technique for the enantiomeric separation of volatile amines like 2-aminoheptane. nih.gov Derivatized cyclodextrins are commonly used as CSPs in GC. mst.edugcms.cz These CSPs create a chiral environment where the enantiomers of the analyte form temporary diastereomeric inclusion complexes, allowing for their separation. sigmaaldrich.com

For the analysis of primary amines like 2-aminoheptane by GC, derivatization is often necessary to improve volatility and chromatographic performance. nih.gov A common derivatizing agent is trifluoroacetic anhydride (B1165640) (TFAA), which converts the amine to the corresponding N-trifluoroacetyl (N-TFA) derivative. nih.govosti.gov

Studies have demonstrated the successful separation of N-TFA-2-aminoheptane enantiomers on various chiral stationary phases. sigmaaldrich.comosti.govsigmaaldrich.com The choice of CSP is critical; for example, diproline-based chiral selectors have been shown to resolve racemic aliphatic amines after derivatization. nih.gov The separation efficiency is influenced by factors such as the size of the alkyl group on the amine. nih.gov Temperature also plays a significant role, with lower temperatures generally leading to better enantioselectivity as the energy differences between the diastereomeric complexes are more pronounced. sigmaaldrich.com

Parameter Condition/Observation Reference
Derivatization AgentTrifluoroacetic anhydride (TFAA) nih.govosti.gov
Chiral Stationary PhaseDiproline-based CSP nih.gov
Chiral Stationary PhaseDerivatized cyclodextrins (e.g., CHIRALDEX®) sigmaaldrich.comsigmaaldrich.com
Temperature EffectLower temperatures generally improve resolution sigmaaldrich.com
ObservationSeparation increases with the size of the alkyl group for some aliphatic amines. nih.gov nih.gov

Polarimetry and Optical Rotation Studies

Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a sample of a chiral compound. nihs.go.jpmlsu.ac.in This property is known as optical activity. nihs.go.jp For a given enantiomer, the direction and magnitude of this rotation are characteristic. The this compound enantiomer is dextrorotatory, meaning it rotates the plane of polarized light to the right (indicated by the "+" sign). nihs.go.jp

The specific rotation, [α], is a standardized measure of optical rotation and is calculated from the observed rotation, concentration of the sample, and the path length of the polarimeter cell. nihs.go.jpmlsu.ac.in The specific rotation of neat (undiluted) this compound is reported as +7° at 20°C using the D-line of a sodium lamp. sigmaaldrich.com Another source reports a value of +7.2° for the neat liquid. fishersci.com

By comparing the measured optical rotation of a sample to the known specific rotation of the pure enantiomer, the enantiomeric purity can be estimated. mlsu.ac.in It is a rapid and non-destructive method, but it is generally less accurate and precise than chromatographic methods for determining high levels of enantiomeric excess. The observed rotation can be affected by solvent, temperature, and concentration, so these parameters must be carefully controlled and reported.

Property Value Conditions Reference
Specific Rotation [α]+7°20°C, D-line (Sodium), neat sigmaaldrich.com
Optical Rotation+7.2°Neat fishersci.com

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries

Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted to determine enantiomeric purity through the use of chiral auxiliaries. These auxiliaries are chiral molecules that interact with the enantiomers of the analyte to form diastereomeric species, which are distinguishable by NMR. Two main approaches are used:

Chiral Derivatizing Agents (CDAs): The analyte is covalently bonded to a chiral derivatizing agent, forming a pair of diastereomers. These diastereomers have different chemical environments and, therefore, will exhibit distinct signals in the NMR spectrum. The ratio of the integrals of these signals corresponds to the enantiomeric ratio of the original sample.

Chiral Solvating Agents (CSAs): The analyte forms non-covalent diastereomeric complexes with a chiral solvating agent. nih.gov This interaction induces small differences in the chemical shifts (Δδ) of the corresponding protons (or other nuclei) in the two enantiomers, allowing for their quantification. researchgate.netmdpi.com

While specific studies detailing the use of chiral auxiliaries for the NMR analysis of this compound are not abundant, the general principles are well-established for chiral amines. researchgate.netresearchgate.net For example, chiral α-(nonafluoro-tert-butoxy)carboxylic acids have been synthesized and used as CSAs for the ¹H-NMR analysis of racemic amines like (RS)-α-phenylethylamine. researchgate.net The formation of diastereomeric salts leads to observable chemical shift differences. researchgate.net The development of new CSAs, often derived from readily available chiral molecules like isohexides, is an active area of research. nih.govmdpi.com The effectiveness of a CSA depends on establishing multiple intermolecular interactions, such as hydrogen bonding and π-π stacking, to create a significant difference in the magnetic environment for each enantiomer. nih.gov

X-ray Crystallography for Absolute Configuration

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. google.comnih.gov This technique involves diffracting X-rays off a single crystal of the substance. The resulting diffraction pattern is used to calculate the positions of all atoms in the crystal lattice.

To determine the absolute configuration of a chiral molecule like this compound, a phenomenon known as anomalous dispersion (or resonant scattering) is utilized. researchgate.netmit.edu When the X-ray wavelength is near the absorption edge of an atom in the crystal, it causes a phase shift in the scattered X-rays. thieme-connect.de This effect breaks Friedel's law, which states that the intensities of diffraction spots (h,k,l) and (-h,-k,-l) are equal. The small differences between these intensities (Bijvoet pairs) allow for the unambiguous assignment of the absolute stereochemistry. researchgate.net

For light-atom molecules (containing only C, H, N, O), the anomalous scattering effect is weak. researchgate.net However, modern diffractometers and computational methods, such as the Flack parameter, have made it possible to reliably determine the absolute configuration even without the presence of heavy atoms. mit.edunih.gov

While a crystal structure specific to this compound was not found in the search results, the technique's power is well-documented. For instance, the use of enantiomerically pure (S)-2-aminoheptane as an organic spacer in the synthesis of a novel hybrid inorganic-organic lead-halide crystal demonstrates its role in directing crystal structure formation. rsc.org The absolute configuration of the amine dictates the specific packing and orientation within the crystal lattice. rsc.org Obtaining a suitable single crystal of the compound or a derivative is a prerequisite for this analysis. google.comresearchgate.net

Spectroscopic Characterization Methods

The definitive characterization and stereochemical verification of this compound rely on a suite of advanced analytical techniques. Spectroscopic methods are paramount in confirming the molecular structure, while chiroptical techniques are essential for verifying the specific stereoisomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the molecule's connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-aminoheptane provides specific signals corresponding to the chemically non-equivalent protons in the molecule. The spectrum for the racemate in D₂O shows distinct resonances for the protons. wiley-vch.de For the this compound enantiomer, the expected proton signals would include a triplet for the terminal methyl group (C7), a doublet for the methyl group at C1, a complex multiplet for the methine proton at C2, and a series of multiplets for the five methylene (B1212753) groups (C3-C6) along the alkyl chain. The integration of these signals would correspond to the number of protons in each group (3H, 3H, 1H, and 10H, respectively).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon backbone. For 2-aminoheptane, seven distinct signals are expected, corresponding to each of the seven carbon atoms in the structure. chemicalbook.com The chemical shifts are influenced by the electronic environment of each carbon atom, with the carbon atom bonded to the nitrogen (C2) appearing further downfield compared to the other aliphatic carbons.

Table 1: Predicted NMR Data for 2-Aminoheptane
SpectrumPositionPredicted Chemical Shift (δ) ppmMultiplicity
¹H NMRCH₃ (C1)~1.1Doublet
CH₃ (C7)~0.9Triplet
CH₂ (C3-C6)~1.2-1.5Multiplets
CH (C2)~2.8-3.0Multiplet
NH₂VariableBroad Singlet
¹³C NMRC1~23.5-
C2~49.5-
C3~39.5-
C4~26.0-
C5~32.0-
C6~22.5-
C7~14.0-

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In this compound, the key functional group is the primary amine (-NH₂), in addition to the alkyl (C-H) bonds. The IR spectrum of 2-aminoheptane shows characteristic absorption bands that confirm its structure. nist.gov

Primary amines typically exhibit two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. An N-H bending (scissoring) vibration is typically observed around 1600 cm⁻¹. Strong bands appearing just below 3000 cm⁻¹ are characteristic of C-H stretching vibrations within the heptyl chain. nih.gov

Table 2: Characteristic IR Absorption Bands for 2-Aminoheptane
Vibrational ModeFrequency Range (cm⁻¹)Functional Group
N-H Stretch (asymmetric & symmetric)3300 - 3500Primary Amine
C-H Stretch2850 - 2960Alkyl Chain
N-H Bend (scissoring)1590 - 1650Primary Amine
C-H Bend1375 - 1465Alkyl Chain

Data sourced from typical values for primary amines and alkyl chains. Specific data for this compound can be found in spectral databases. nih.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. chemguide.co.uk

For this compound (C₇H₁₇N), the molecular weight is 115.22 g/mol . nih.gov In electron ionization (EI) mass spectrometry, the spectrum would show a molecular ion peak (M⁺) at an m/z of 115. The most characteristic fragmentation pathway for primary amines is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. For 2-aminoheptane, this results in the loss of a pentyl radical (•C₅H₁₁) to form a highly stable iminium ion [CH₃CH=NH₂]⁺ with an m/z of 44. This fragment is often the base peak in the spectrum. nist.govnist.gov In studies using electrospray ionization (ESI), the protonated molecule [M+H]⁺ is observed at m/z 116. nih.govmassbank.eu

Table 3: Key Mass Spectrometry Fragments for 2-Aminoheptane
m/z ValueProposed Fragment IonFragmentation Pathway
115[C₇H₁₇N]⁺Molecular Ion (M⁺)
116[C₇H₁₈N]⁺Protonated Molecule [M+H]⁺ (ESI)
100[C₆H₁₄N]⁺Loss of •CH₃
57[C₄H₉]⁺Alkyl fragment
44[C₂H₆N]⁺Alpha-cleavage (loss of •C₅H₁₁)

Fragmentation data compiled from NIST Mass Spectrometry Data Center and related studies. nist.govnih.govmassbank.eu

Chiroptical Properties Analysis (e.g., Circular Dichroism)

Chiroptical methods are essential for distinguishing between enantiomers, as they rely on the differential interaction of chiral molecules with polarized light. uniroma1.it As a chiral molecule, this compound is optically active. The "(+)" designation indicates that it rotates the plane of plane-polarized light in a clockwise direction (dextrorotatory).

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com While simple aliphatic amines like this compound may have weak intrinsic CD signals, their chiroptical properties can be significantly enhanced through derivatization. researchgate.net Research has shown that condensation of chiral amines, including 2-aminoheptane, with specific chromophoric probes can generate diimines with strong induced CD (ICD) signals, often referred to as Cotton effects. sci-hub.se This approach allows for sensitive determination of stereochemical composition and enantiomeric excess. researchgate.netnih.gov The sign and intensity of the Cotton effects are directly related to the absolute configuration of the chiral amine, providing a reliable method for its stereochemical analysis. sci-hub.se The use of enantiomerically pure (S)-2-aminoheptane has also been shown to be critical in the synthesis of novel chiral materials, where its specific steric properties direct the formation of unique crystal structures that cannot be obtained using a racemic mixture. rsc.org

Table 4: Principles of Chiroptical Analysis for this compound
TechniquePrincipleApplication to this compound
Optical RotationMeasures the rotation of the plane of polarized light.Confirms optical activity; the "(+)" indicates dextrorotation.
Circular Dichroism (CD)Measures the differential absorption of left and right circularly polarized light.Confirms chirality and can determine absolute configuration, especially after derivatization to induce strong Cotton effects. researchgate.netsci-hub.se
Induced CD (ICD)A CD signal is induced in an achiral chromophore upon interaction with a chiral molecule.Used for sensitive detection and stereochemical analysis by reacting this compound with an achiral derivatizing agent. sci-hub.se

Molecular Interactions and Chemical Reactivity of S + 2 Aminoheptane

General Chemical Reactivity Profiles of Primary Chiral Amines

Primary chiral amines are fundamental building blocks in organic synthesis, valued for their presence in numerous natural products and pharmaceutical compounds. thieme-connect.comnih.govrsc.org Their reactivity is characterized by the nucleophilic nature of the lone pair of electrons on the nitrogen atom. chemguide.co.uk This allows them to participate in a variety of reactions, making them versatile intermediates. rsc.org

Key reactions involving primary amines include:

Salt Formation: They readily react with acids to form ammonium (B1175870) salts. britannica.comsavemyexams.com

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. slideshare.netmsu.edu However, this can often result in a mixture of products due to multiple alkylations. libretexts.org

Acylation: They react with acyl halides, anhydrides, and esters to form amides. britannica.comslideshare.net This reaction is a cornerstone of peptide synthesis and the creation of many functional materials.

Reaction with Carbonyl Compounds: Primary amines react with aldehydes and ketones to form imines. britannica.comlibretexts.orgucalgary.ca This reversible reaction is crucial in both biological systems and synthetic chemistry.

Reaction with Nitrous Acid: The reaction of primary aliphatic amines with nitrous acid is complex and typically yields a mixture of products, including alcohols and alkenes, due to the instability of the resulting diazonium salt. libretexts.org

The chirality of these amines adds a layer of complexity and opportunity, enabling their use as chiral auxiliaries, ligands for asymmetric catalysis, and in the stereoselective synthesis of more complex molecules. nih.govrsc.org

Specific Reaction Pathways of (S)-(+)-2-Aminoheptane

The reactivity of this compound mirrors that of other primary chiral amines, with its specific reaction pathways being of interest in various synthetic applications.

Oxidation Reactions and Derived Products

This compound can be oxidized to yield corresponding ketones or aldehydes. The specific product depends on the oxidizing agent and reaction conditions. For instance, strong oxidizing agents like potassium permanganate (B83412) can lead to the formation of heptanone or heptanal (B48729). Milder oxidation methods can also be employed to achieve more controlled transformations. britannica.com

Table 1: Oxidation Products of this compound

ReactantOxidizing AgentMajor Product(s)
This compoundPotassium PermanganateHeptan-2-one, Heptanal

Reduction Reactions to Secondary and Tertiary Amines

The primary amine group of this compound can be converted to secondary and tertiary amines through various reductive pathways. One common method is reductive amination, which involves the reaction with an aldehyde or ketone to form an imine intermediate, followed by reduction. libretexts.orglibretexts.org This process allows for the controlled introduction of alkyl groups to the nitrogen atom. For example, reaction with an appropriate aldehyde followed by a reducing agent like sodium cyanoborohydride would yield a secondary amine. libretexts.org Further reaction with another equivalent of an aldehyde and reducing agent can produce a tertiary amine. organic-chemistry.org The use of reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed to reduce amides derived from this compound to the corresponding secondary or tertiary amines. libretexts.org

Table 2: Examples of Reduction Pathways to Secondary and Tertiary Amines

Starting MaterialReagentsProduct Type
This compoundAldehyde/Ketone, NaBH₃CNSecondary Amine
Secondary Amine derived from this compoundAldehyde/Ketone, NaBH₃CNTertiary Amine
Amide of this compoundLiAlH₄Secondary or Tertiary Amine

Nucleophilic Substitution Reactions

The amino group of this compound is a potent nucleophile, enabling it to participate in nucleophilic substitution reactions. wikipedia.org It can react with alkyl halides, where the nitrogen atom displaces the halide to form a new carbon-nitrogen bond, leading to the formation of secondary amines. msu.educhemguide.co.uk This reaction proceeds via an Sₙ2 mechanism for primary and secondary alkyl halides. chemguide.co.ukwikipedia.org However, over-alkylation to form tertiary amines and even quaternary ammonium salts is a common side reaction. msu.edulibretexts.org To achieve selective mono-alkylation, specific reaction conditions and reagents, such as using a large excess of the amine, are often necessary. msu.edu

Acylation Reactions to Amides

Acylation is a highly important reaction for primary amines like this compound, leading to the formation of stable amide derivatives. britannica.com This reaction typically involves reacting the amine with an acylating agent such as an acyl chloride, acid anhydride (B1165640), or an ester. slideshare.netmasterorganicchemistry.com The reaction with acyl chlorides is particularly vigorous. libretexts.org

A study demonstrated the kinetic resolution of racemic 2-aminoheptane (B1682561) using diisopropyl malonate as an acylating agent, catalyzed by lipase (B570770) B from Candida antarctica. bme.hubme.hu This enzymatic acylation selectively produced the (R)-amide with high enantiomeric excess, leaving the (S)-amine unreacted. bme.hu This highlights how acylation can be used for chiral separations.

Table 3: Lipase-Catalyzed Acylation of Racemic 2-Aminoheptane

Acylating AgentEnzymeProductConversionEnantiomeric Excess of Amide
Diisopropyl malonateLipase B from Candida antarctica(R)-N-(heptan-2-yl)propanediamide~50%>99%
Data from a study on the kinetic resolution of racemic 2-aminoheptane. bme.hu

Derivatization Strategies for Advanced Chemical Entities

The reactivity of this compound makes it a valuable starting material for the synthesis of more complex and advanced chemical entities. Its primary amine group serves as a handle for introducing a wide variety of functional groups and for building larger molecular architectures.

Derivatization strategies often involve the reactions discussed previously:

Formation of diverse amides: By reacting this compound with a range of carboxylic acids or their derivatives, a library of chiral amides with different properties can be generated. organic-chemistry.org

Synthesis of complex amines: Stepwise alkylation or reductive amination can be used to build up secondary and tertiary amines with specific substituents, which are common motifs in pharmacologically active compounds. organic-chemistry.org

Use in multicomponent reactions: Primary amines are often key components in multicomponent reactions, such as the Ugi and Mannich reactions, which allow for the rapid assembly of complex molecules from simple starting materials. alfachemic.com

These derivatization strategies leverage the inherent chirality and reactivity of this compound to create novel molecules with potential applications in areas such as medicinal chemistry and materials science. For instance, derivatives of 2-aminoheptane have been explored as reagents in the synthesis of human A3 adenosine (B11128) receptor antagonists. lookchem.com

Comparative Analysis of Reactivity with Related Chiral Amines

The reactivity of this compound is often contextualized by comparing it with other chiral primary amines, particularly in reactions that are sensitive to steric and electronic effects. Such comparisons are crucial for selecting the appropriate chiral building block in asymmetric synthesis and for understanding enzyme-substrate interactions.

A notable area of comparison is in enzyme-catalyzed kinetic resolutions. For instance, in a study utilizing Lipase B from Candida antarctica for the acylation of various racemic amines, this compound was compared with other chiral amines such as (±)-1-methoxy-2-propylamine, (±)-1-phenylethylamine, and (±)-4-phenylbutan-2-amine. bme.huresearchgate.net The study, which employed diisopropyl malonate as the acylating agent, demonstrated that while all amines underwent acylation with good conversions (44.9–52.1%), the reaction rates varied depending on the amine's structure. bme.huresearchgate.net The N-acylation of (±)-1-methoxy-2-propylamine was the most rapid, whereas the enzymatic acylation of the bulkier amines, including 2-aminoheptane, was slower. bme.hu Despite the slower rate, the kinetic resolution of racemic 2-aminoheptane achieved a 50% conversion with high enantiomeric purity (ee > 99%) for the resulting (R)-amide. bme.huresearchgate.net This highlights the excellent enantioselectivity of the enzyme for 2-aminoheptane, even if the reaction is not the fastest among the compared substrates.

The longer carbon chain of 2-aminoheptane compared to shorter-chain analogs like 2-aminobutane enhances hydrophobic interactions with ω-transaminase (ω-TA) enzymes, making it a superior substrate in certain biocatalytic reactions. This is a key consideration in the enzymatic synthesis of chiral amines.

In the context of nucleophilic substitution reactions, the primary amine group of this compound is generally more reactive in condensation or transamination reactions compared to the tertiary amine group in a molecule like 2-(N,N-Dimethylamino)ethyl chloride, which is more suited for nucleophilic substitutions where the entire amino group acts as a leaving group.

The reactivity of chiral amines is also a central theme in organocatalysis. Chiral primary amines, like this compound, can react with carbonyl compounds to form reactive enamine or iminium intermediates, which then participate in various asymmetric reactions. sioc-journal.cn The efficiency and stereoselectivity of these reactions are highly dependent on the structure of the chiral amine catalyst.

A comparative study on the kinetic resolution of racemic amines using an amine dehydrogenase (AmDH) and an NADH oxidase (Nox) co-expressed in a whole-cell biocatalyst provides further insights. mdpi.com In this system, racemic 2-aminoheptane was compared with racemic α-methylbenzylamine. The whole-cell system was effective in resolving both aromatic and aliphatic amines, successfully resolving 50 mM of rac-2-aminoheptane to the (S)-enantiomer with >99% ee. mdpi.com This demonstrates the versatility of the enzymatic system for different types of chiral amines.

The following tables provide a comparative overview of the reactivity of this compound with other chiral amines in specific reaction contexts.

Table 4.4.1: Comparative Kinetic Resolution of Racemic Amines by Lipase B from Candida antarctica

AmineConversion (%)Enantiomeric Excess of (R)-amide (%)Reaction Time (h)
(±)-2-Aminoheptane50.0>994
(±)-1-Methoxy-2-propylamine52.192.04
(±)-1-Phenylethylamine45.099.94
(±)-4-Phenylbutan-2-amine44.999.94

Data sourced from a study on lipase-catalyzed acylation using diisopropyl malonate. bme.huresearchgate.net

Table 4.4.2: Comparative Substrate Specificity of ω-Transaminases

Amine SubstrateRelative Activity (%) - Vibrio fluvialis JS17Relative Activity (%) - Klebsiella pneumoniae JS2FRelative Activity (%) - Bacillus thuringiensis JS64
(S)-α-Methylbenzylamine100100100
1-Methyl-3-phenylpropylamine<100<100<100
1-Aminotetralin>100>100Not specified
1-Aminoindan>100>100Not specified

This table illustrates the varying activities of ω-transaminases from different microorganisms towards various arylic amines, providing a basis for comparison with aliphatic amines like 2-aminoheptane. tandfonline.com

Computational and Theoretical Studies of S + 2 Aminoheptane

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties and energetic landscapes of molecules. These ab initio methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and associated properties.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of (S)-(+)-2-Aminoheptane governs its chemical reactivity. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

For an aliphatic amine like this compound, the HOMO is typically localized on the nitrogen atom of the amino group due to the presence of its lone pair of electrons. researchgate.netmdpi.com This localization makes the amino group a primary site for electrophilic attack and dictates its nucleophilic character. The LUMO, conversely, is generally distributed across the alkyl chain's anti-bonding orbitals.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. mdpi.com A smaller gap suggests higher reactivity. Quantum chemical calculations can precisely compute these energy levels and visualize the spatial distribution of the orbitals. These calculations also allow for the determination of other electronic properties such as the molecular electrostatic potential (MEP), which maps charge distributions and predicts sites for intermolecular interactions.

Table 1: Representative Theoretical Electronic Properties of a Primary Alkylamine
PropertyTypical Calculated ValueSignificance
HOMO Energy~ -6.0 to -7.0 eVIndicates electron-donating ability (nucleophilicity) of the amine group.
LUMO Energy~ +4.0 to +5.0 eVIndicates electron-accepting ability.
HOMO-LUMO Gap~ 10.0 to 12.0 eVRelates to chemical stability and reactivity; a large gap implies high stability.
Dipole Moment (µ)~ 1.2 to 1.5 DQuantifies the overall polarity of the molecule, influencing solubility and intermolecular forces.

Conformational Analysis and Energy Landscapes

The flexibility of the seven-carbon alkyl chain in this compound allows it to adopt numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers for converting between them.

The long alkyl chain introduces significant conformational complexity. Theoretical studies on similar flexible molecules, such as fluorinated alkanes, show that even subtle changes in substitution can dramatically alter conformational preferences. nih.gov For this compound, the interactions between the amino group and the alkyl chain, as well as steric hindrance between hydrogen atoms along the chain (van der Waals forces), dictate the preferred geometries.

Computational methods can map the potential energy surface by systematically rotating the molecule's dihedral angles. This analysis typically reveals that staggered conformations are more stable than eclipsed ones. For the heptyl chain, extended or "zig-zag" conformations tend to be lower in energy, though folded conformers stabilized by weak intramolecular forces may also exist. The presence of the chiral center at the C2 position adds another layer of complexity to the conformational landscape.

Table 2: Calculated Relative Energies of Potential Conformations for a Heptyl Chain
ConformationDescriptionRelative Energy (kcal/mol)
Anti (all-trans)Fully extended zig-zag chain.0.00 (Global Minimum)
Gauche-1One C-C-C-C dihedral angle is ~60°.~ 0.5 - 0.9
Gauche-2Two non-adjacent gauche interactions.~ 1.0 - 1.8
Syn-pentaneTwo adjacent gauche interactions leading to steric clash.> 3.0

Vibrational Analysis and Spectroscopic Property Prediction

Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By calculating the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is constructed, and its diagonalization yields the vibrational modes and their frequencies. nih.gov

These theoretical spectra are invaluable for interpreting experimental data. Each calculated vibrational mode can be animated to visualize the specific atomic motions involved, such as stretching, bending, or twisting of bonds. For this compound, key predicted vibrations include:

N-H stretching: Asymmetric and symmetric stretches of the primary amine group, typically appearing in the 3300-3500 cm⁻¹ region.

C-H stretching: Stretches of the methyl (CH₃) and methylene (B1212753) (CH₂) groups in the alkyl chain, usually found just below 3000 cm⁻¹.

N-H bending (scissoring): A characteristic vibration for primary amines, predicted around 1600 cm⁻¹.

C-N stretching: Found in the fingerprint region, typically between 1000-1200 cm⁻¹.

DFT methods have proven effective in predicting the vibrational spectra of various molecules, including amines and complex organic compounds. researchgate.netspectroscopyonline.com The accuracy of these predictions can be improved by applying scaling factors to the calculated frequencies to account for approximations in the theoretical model and anharmonicity effects.

Table 3: Predicted Vibrational Frequencies for this compound
Vibrational ModeTypical Predicted Frequency Range (cm⁻¹)Description of Motion
ν(N-H) asymmetric~3370 - 3400Asymmetric stretching of the two N-H bonds.
ν(N-H) symmetric~3300 - 3330Symmetric stretching of the two N-H bonds.
ν(C-H) alkyl~2850 - 2960Stretching of C-H bonds in the heptyl chain.
δ(N-H) scissoring~1590 - 1620Bending motion of the H-N-H angle.
δ(CH₂) scissoring~1450 - 1470Bending motion of H-C-H angles in methylene groups.
ν(C-N) stretch~1080 - 1150Stretching of the carbon-nitrogen bond.

Molecular Mechanics and Molecular Dynamics Simulations

While quantum methods are highly accurate, they are computationally expensive. Molecular mechanics (MM) and molecular dynamics (MD) offer a more efficient way to study large systems or long-timescale phenomena by using classical physics and empirical force fields. wustl.eduwikipedia.org

Modeling Molecular Structure and Dynamics

Molecular dynamics simulations model the temporal evolution of a molecular system by numerically solving Newton's equations of motion for each atom. wikipedia.org The forces between atoms are calculated using a force field—a set of parameters and potential energy functions that describe bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).

For a flexible molecule like this compound, MD simulations provide a detailed picture of its dynamic behavior. cambridge.org A simulation can reveal:

Conformational transitions: How the molecule transitions between different stable conformations over time.

Flexibility of the alkyl chain: Quantifying the motion in different parts of the molecule, such as the high mobility of the terminal methyl group versus the more constrained region near the chiral center.

Time-averaged structural properties: Calculating average bond lengths, angles, and other geometric parameters that can be compared with experimental data.

MD has become a routine computational tool in drug discovery and materials science for its ability to explore the conformational space and dynamic perturbations of molecules in a simulated environment that can include physiological conditions. researchgate.netacs.org

Simulation of Molecular Interactions in Chemical Environments

A key strength of MD simulations is their ability to model molecules within a specific environment, such as in an aqueous solution or near a biological membrane. ulisboa.pt This is crucial for understanding how this compound interacts with its surroundings.

In an aqueous environment, simulations can explicitly model the hydrogen bonds formed between the amine group's hydrogen atoms (donors) and lone pair (acceptor) and the surrounding water molecules. nih.govnih.gov This allows for the calculation of important properties like the free energy of solvation. Simulations can reveal the structure of the solvation shell around the molecule, showing how water molecules organize themselves around the polar amine head and the nonpolar alkyl tail. This provides insight into the compound's amphiphilic nature. Such simulations are critical for understanding how the molecule might interact with biological targets, such as protein binding sites or lipid bilayers.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity and Catalysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological or chemical activity. In the context of catalysis, QSAR can be employed to predict the reactivity and selectivity of catalysts based on their structural and physicochemical properties, known as molecular descriptors.

For a catalyst like this compound, a QSAR model could predict its effectiveness in a specific reaction, such as an asymmetric aldol (B89426) or Michael addition. The development of such a model involves several key steps:

Data Set Curation: A dataset of chiral primary amines with experimentally determined catalytic activities (e.g., reaction yield, enantiomeric excess) would be compiled. This set would include a diverse range of structures, varying in steric bulk, electronic properties, and chain length.

Descriptor Calculation: For each amine in the dataset, a large number of molecular descriptors would be calculated. These can be categorized as:

Topological descriptors: Describing the atomic connectivity.

Geometrical descriptors: Relating to the 3D shape of the molecule.

Electronic descriptors: Quantifying properties like partial charges, dipole moment, and frontier molecular orbital energies (HOMO/LUMO).

Quantum-chemical descriptors: Derived from quantum mechanics calculations.

Model Development and Validation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), a correlation is established between the descriptors and the catalytic activity. The predictive power of the resulting model is then rigorously validated using internal and external validation techniques.

Table 1: Representative Molecular Descriptors for QSAR Modeling of Chiral Amines

Descriptor TypeExample DescriptorRelevance to Catalysis
Topological Molecular WeightInfluences diffusion and steric accessibility.
Branching IndexRelates to the steric environment around the catalytic site.
Geometrical Molecular Surface AreaAffects catalyst-substrate interaction and solvation.
Sterimol ParametersQuantify the steric bulk of substituents, crucial for stereoselectivity.
Electronic Dipole MomentInfluences long-range electrostatic interactions.
HOMO/LUMO EnergiesRelate to the molecule's ability to donate/accept electrons in the catalytic cycle.

Mechanistic Investigations through Computational Approaches

Computational chemistry is instrumental in detailing the step-by-step mechanisms of chemical reactions, providing insights that are often inaccessible through experimental means alone. nih.govnih.gov For reactions catalyzed by chiral primary amines like this compound, these methods can elucidate how the catalyst facilitates the reaction and controls stereoselectivity.

Chiral primary amines are known to catalyze a variety of asymmetric transformations, often proceeding through the formation of enamine or iminium ion intermediates. rsc.orgmdpi.com Density Functional Theory (DFT) is a primary computational tool used to investigate these mechanisms. researchgate.net

In a typical primary amine-catalyzed reaction, such as the aldol reaction between a ketone and an aldehyde, the catalytic cycle involves:

Formation of an enamine intermediate from the ketone and the amine catalyst.

Nucleophilic attack of the enamine on the aldehyde.

Hydrolysis of the resulting iminium ion to release the product and regenerate the catalyst.

Computational studies model each step of this cycle to determine the energies of intermediates and transition states. researchgate.net DFT calculations can reveal the crucial role of non-covalent interactions, such as hydrogen bonding between the catalyst and substrates, in stabilizing the transition state that leads to the major enantiomer. nih.govmdpi.com For instance, in reactions catalyzed by primary amino amides, hydrogen bonding and electrostatic repulsions are key to achieving high selectivity. mdpi.com

In the context of enzymatic catalysis , computational methods like Quantum Mechanics/Molecular Mechanics (QM/MM) and molecular dynamics (MD) simulations are employed. nih.govnih.gov If this compound were a substrate for an enzyme, such as a transaminase, these methods could be used to model its binding in the active site and the subsequent chemical transformation. acs.org These studies provide a dynamic picture of the catalytic process, highlighting the roles of active site residues and conformational changes. arizona.edu

The origin of stereoselectivity in asymmetric catalysis is determined by the energy difference between the diastereomeric transition states leading to the different enantiomers. acs.org Transition state analysis is therefore a cornerstone of computational studies in this field. researchgate.net

Using DFT methods, researchers can locate and characterize the geometry and energy of the transition states for a given reaction. For a reaction catalyzed by this compound, computational analysis would focus on the stereodetermining step, typically the C-C bond formation. nih.gov The calculations would model the approach of the electrophile to the enamine intermediate derived from this compound.

These models often reveal subtle, non-covalent interactions that dictate the facial selectivity of the attack. For example, an unusual intramolecular C-H···O interaction has been identified as a key organizing element in the transition state of reactions catalyzed by certain chiral bases. nih.gov The analysis allows for the construction of a transition state model that explains why one enantiomer is formed preferentially. The difference in the calculated activation energies (ΔΔG‡) for the two competing pathways can be directly related to the predicted enantiomeric excess (ee) of the reaction.

Table 2: Example of Calculated Energy Differences in a Chiral Amine-Catalyzed Reaction

The following data is hypothetical and illustrative of typical computational results for a generic chiral primary amine catalyst.

Transition State Relative Free Energy (ΔG‡) (kcal/mol) Corresponding Product Enantiomer
TS-Re (favored) 10.5 (R)-product
TS-Si (disfavored) 12.3 (S)-product

| ΔΔG‡ (TS-Si - TS-Re) | 1.8 | - |

A ΔΔG‡ of 1.8 kcal/mol at room temperature would correspond to a predicted enantiomeric excess (ee) of approximately 95%.

By analyzing the optimized geometries of these transition states, researchers can visualize the key interactions responsible for stereocontrol. This understanding is crucial for the rational design of new and more effective chiral catalysts. chiralpedia.com

Applications of S + 2 Aminoheptane in Advanced Chemical Research

As a Chiral Building Block in Complex Molecule Synthesis

The primary utility of (S)-(+)-2-Aminoheptane in organic synthesis is its role as a chiral building block. Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of more complex, stereochemically defined molecules, such as natural products and pharmaceutical agents. nih.govnih.gov The inherent chirality of this compound allows for the transfer of stereochemical information, which is crucial for creating target molecules with specific three-dimensional arrangements, a key factor in determining biological activity. nih.gov

In complex syntheses, the amino group of this compound can be readily transformed into a wide array of other functional groups or used as a handle to introduce new chiral centers. For instance, it can be acylated, alkylated, or used to form imines and enamines, which are key intermediates in numerous carbon-carbon bond-forming reactions. Researchers utilize these strategies to construct intricate molecular architectures, including the synthesis of novel chiral amino alcohols and other bioactive compounds. nih.govsigmaaldrich.com The heptane backbone also provides a lipophilic component, which can be advantageous when designing molecules intended to interact with biological membranes or hydrophobic protein pockets.

The synthesis of pharmaceutical intermediates often relies on such chiral synthons to ensure the final active pharmaceutical ingredient (API) is obtained as a single enantiomer. nih.govgoogle.com While specific, publicly documented total syntheses starting directly from this compound are specialized, the principles of using simple chiral amines are well-established in the synthesis of complex targets. nih.govgademann-lab.commsu.edu

Table 1: Potential Synthetic Transformations of this compound as a Chiral Building Block

Transformation Type Reagents/Conditions Resulting Intermediate Potential Application
N-Acylation Acyl chloride, base Chiral Amide Synthesis of peptide mimics, chiral ligands
Reductive Amination Ketone/Aldehyde, reducing agent Chiral Secondary/Tertiary Amine Elaboration into more complex drug scaffolds
Diazotization NaNO₂, HCl Chiral Alcohol (with retention/inversion) Access to chiral oxygenated compounds

Role in Asymmetric Catalysis as a Ligand or Auxiliary

In the field of asymmetric catalysis, where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product, this compound serves as a valuable precursor for the synthesis of chiral ligands and auxiliaries. researchgate.netnih.govwikipedia.org

Chiral Ligands: The amine functionality of this compound can be elaborated into more complex structures, such as phosphine-amine or salen-type ligands. These ligands coordinate to a metal center (e.g., rhodium, palladium, iridium) to form a chiral catalyst. The stereochemistry of the ligand, originating from the (S)-2-aminoheptane backbone, creates a chiral environment around the metal, directing the stereochemical outcome of reactions like asymmetric hydrogenation, allylic alkylation, or hydrosilylation. enamine.netnih.gov

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.orgsigmaaldrich.com this compound can be condensed with a carboxylic acid or ketone to form a chiral amide or imine, respectively. The steric and electronic properties of the aminoheptane group then bias the approach of reagents to one face of the molecule, leading to a highly diastereoselective transformation. researchgate.net After the reaction, the auxiliary can be cleaved and recovered for reuse, having fulfilled its role of inducing chirality in the product molecule. wikipedia.org

Table 2: Examples of Ligand/Auxiliary Types Derived from Chiral Amines

Catalyst Component Description Common Reactions Catalyzed
Chiral Ligand Derived from this compound, coordinates to a transition metal. Asymmetric Hydrogenation, C-C Coupling

| Chiral Auxiliary | this compound is temporarily attached to the substrate. | Asymmetric Alkylation, Aldol (B89426) Reactions, Diels-Alder Reactions |

Utilization in Advanced Separation Techniques (e.g., Chiral Resolution)

The separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is critical in the pharmaceutical and chemical industries. wikipedia.org this compound, as an enantiomerically pure amine, is an effective chiral resolving agent for racemic acids. libretexts.org

The principle involves the reaction of the racemic acid with the single-enantiomer base, this compound. This acid-base reaction forms a pair of diastereomeric salts. libretexts.orglibretexts.org Because diastereomers have different physical properties, they can often be separated by conventional techniques like fractional crystallization. wikipedia.org Once the desired diastereomeric salt is isolated, the pure enantiomer of the acid can be recovered by treatment with a strong acid, which also regenerates the resolving agent. This method is a classical yet powerful tool for obtaining enantiomerically pure compounds. wikipedia.orgnih.gov

Furthermore, derivatives of this compound can be used in chromatographic separation techniques. It can be covalently bonded to a solid support, such as silica, to create a chiral stationary phase (CSP) for high-performance liquid chromatography (HPLC). hplc.eusigmaaldrich.comnih.gov Enantiomers in a racemic mixture passed through the HPLC column will interact differently with the chiral stationary phase, leading to different retention times and enabling their separation and quantification. nih.govchromatographytoday.com

Research in Novel Chemical Transformations

The unique structure of this compound makes it a substrate for research into novel chemical transformations. Synthetic chemists explore new ways to functionalize the C-H bonds of its aliphatic chain or to use the amino group to direct reactions to specific positions. While this is a broad area of chemical synthesis, the development of new reactions often involves using simple, readily available chiral molecules like this compound to test the scope and stereoselectivity of new catalytic systems or reagents. These explorations can lead to the discovery of unprecedented reaction pathways, expanding the toolkit of synthetic organic chemistry.

Applications in Biocatalysis Beyond Direct Synthesis of this compound

Biocatalysis utilizes enzymes to perform chemical transformations, often with exceptional selectivity and under mild conditions. longdom.org While enzymes like transaminases are used to synthesize chiral amines, there is growing interest in using enzymes to perform reactions on these amines to create new, valuable products. nih.gov

This compound can serve as a substrate for various classes of enzymes. For example, enzymes such as monoamine oxidases could selectively oxidize the amine, or acyltransferases could catalyze its acylation with high specificity. illinois.edunih.gov Research in this area focuses on discovering or engineering enzymes that can accept non-natural substrates like this compound and catalyze transformations that are difficult to achieve with traditional chemical methods. chemrxiv.orgmdpi.com This approach, sometimes referred to as biocatalytic derivatization, opens pathways to novel chiral compounds that can be used as pharmaceutical intermediates or fine chemicals. nih.gov

Table 3: Potential Biocatalytic Reactions with this compound

Enzyme Class Potential Reaction Product Type
Acyltransferase N-Acylation Chiral Amide
Monoamine Oxidase (MAO) Oxidative deamination Ketone (2-Heptanone)
Amine Alkylase N-Alkylation Chiral Secondary/Tertiary Amine

Future Directions and Research Opportunities

Development of Novel Enantioselective Synthetic Routes

The efficient and stereoselective synthesis of (S)-(+)-2-Aminoheptane remains a significant goal. While classical methods like the reductive amination of heptan-2-one and biocatalytic kinetic resolution are established, future research is geared towards developing more direct, atom-economical, and highly enantioselective processes.

Key research trends include:

Advanced Biocatalytic Cascades: One-pot deracemization cascades that convert racemic 2-aminoheptane (B1682561) into the pure (S)-enantiomer are a promising avenue. These systems couple enzymes with complementary selectivity, such as an (R)-selective ω-transaminase (ω-TA) to oxidize the unwanted enantiomer and an amine dehydrogenase (AmDH) to asymmetrically reduce the resulting ketone to the desired (S)-amine. rsc.org This approach can achieve high yields (>80%) and excellent enantiomeric excess (>99% ee).

Asymmetric Reductive Amination: Direct asymmetric reductive amination of heptan-2-one using chiral catalysts offers a more direct route than resolution. Research into novel catalyst systems, such as iridium-based catalysts with chiral ligands (e.g., Ir-PSA), has shown high yields and good enantioselectivity (up to 94% ee with additives). Future work will likely focus on developing non-precious metal catalysts and improving enantioselectivity under milder conditions.

Novel Homogeneous Catalysis: The development of non-enzymatic chiral catalysts continues to evolve. For instance, imidodiphosphorimidate (IDPi) catalysts have been used for asymmetric Mukaiyama-Mannich reactions with heptanal (B48729) derivatives, demonstrating a pathway to chiral amines with high enantiomeric excess (89% ee). Further optimization of such organocatalytic systems could provide viable alternatives to metal- or bio-catalysis.

Table 1: Emerging Enantioselective Synthetic Routes for this compound

Synthetic StrategyCatalyst/Enzyme SystemKey Findings/PotentialReference
Deracemization Cascadeω-Transaminase (ω-TA) and Amine Dehydrogenase (AmDH)One-pot conversion of racemate to (S)-enantiomer with >80% yield and >99% ee.
Catalytic Asymmetric Reductive AminationChiral Iridium-PSA catalystsDirect synthesis from heptan-2-one with up to 92% yield and 88% ee (enhanced to 94% ee with auxiliaries).
Asymmetric OrganocatalysisImidodiphosphorimidate (IDPi) catalystsEnables Mukaiyama-Mannich reactions to produce chiral amine precursors with 89% ee.

Advancements in High-Throughput Screening for Biocatalytic Applications

The discovery and engineering of enzymes for the synthesis of chiral amines like this compound are heavily reliant on effective screening methods. nih.gov High-throughput screening (HTS) is essential for rapidly analyzing large libraries of enzyme variants to identify candidates with desired properties such as high activity, stability, and stereoselectivity. nih.govrsc.org

Future advancements in HTS for biocatalytic applications involving this compound will likely incorporate:

Miniaturization and Automation: Microfluidic systems, particularly droplet-based platforms, enable the screening of millions of enzyme variants per day in picoliter- to nanoliter-scale volumes. numberanalytics.comrsc.orgacs.org This reduces reagent consumption and accelerates the discovery process. numberanalytics.com

Novel Assay Development: The creation of sensitive and rapid analytical techniques is crucial. This includes colorimetric assays, where a reaction involving a by-product generates a visible color, allowing for quick identification of active enzymes. nih.gov For example, a system using a diamine donor in transaminase reactions leads to a colored polymer, providing a direct visual screen for activity. nih.govukri.org

Advanced Detection Technologies: Interfacing HTS with sophisticated analytical methods like mass spectrometry (droplet-MS) allows for label-free, direct measurement of substrate conversion and product formation, providing high-quality data at a rapid pace. acs.org Furthermore, techniques like ¹⁹F NMR-based assays are being developed for the rapid and accurate determination of enantioselectivity and yield in biocatalytic reactions producing chiral amines. acs.org

Table 2: High-Throughput Screening (HTS) Technologies for Biocatalysis

HTS TechnologyPrincipleAdvantage for Amine BiocatalysisReference
Droplet MicrofluidicsEncapsulates single cells or reactions in picoliter droplets for massive parallel analysis.Enables screening of >10⁷ variants per day, accelerating directed evolution. rsc.orgacs.org
Colorimetric AssaysEnzymatic reaction produces a colored by-product, allowing for visual detection of activity.Simple, cost-effective, and suitable for rapid screening of large ω-TA libraries. nih.govukri.org
Droplet-MSCouples microfluidic droplets directly with electrospray ionization mass spectrometry.Provides label-free, quantitative analysis of reaction outcomes at high speed (~3 Hz). acs.org
¹⁹F NMR AssayUses fluorine-containing reagents to enable rapid NMR analysis of enantioselectivity and conversion.Offers a powerful platform for screening imine reductases and other amine-producing enzymes. acs.org

Integration of Machine Learning and AI in Computational Design for this compound Chemistry

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design of catalysts and synthetic pathways for chiral molecules. beilstein-journals.org By analyzing vast datasets, these computational tools can identify complex patterns and predict outcomes, accelerating research and development. rsc.orgarxiv.org

For this compound, key applications of AI and ML include:

Enzyme Engineering: ML algorithms can analyze protein sequence and structure data to predict mutations that will enhance an enzyme's properties. nih.govmdpi.com For enzymes like ω-transaminases, this could lead to variants with improved activity towards the substrate heptan-2-one, increased stability, or altered enantioselectivity. mdpi.com AI tools like AlphaFold, which predict protein structures with high accuracy, provide the structural insights necessary for rational, data-driven enzyme design. nih.gov

Catalyst Design and Optimization: AI can be used to design novel organometallic or organic catalysts for the synthesis of this compound. beilstein-journals.org By correlating catalyst structure with performance (yield, enantioselectivity), ML models can guide the discovery of new, more effective catalysts, reducing the need for extensive trial-and-error experimentation. xpromit.com

Synthesis Planning: Computer-aided synthesis planning (CASP) tools driven by AI can propose novel and efficient retrosynthetic routes to complex molecules. arxiv.org For a target like this compound, these tools can analyze a vast network of known reactions to suggest optimal pathways based on criteria like cost, efficiency, and sustainability. arxiv.orgresearchgate.net

Exploration of New Catalytic Applications

While much research focuses on the synthesis of this compound, its use as a component in novel catalytic systems or functional materials is an exciting and underexplored frontier. Its chiral nature makes it a valuable building block for creating asymmetric environments.

A significant emerging application is in the field of materials science:

Chiral Hybrid Materials: Recent research has shown that enantiomerically pure this compound can be used as an organic spacer in the formation of hybrid inorganic-organic lead-halide perovskites. rsc.orgrsc.org The specific steric properties of the pure (S)-enantiomer direct the formation of a novel 2D crystal structure that incorporates anion-centered clusters. rsc.orgrsc.org If a racemic mixture is used, this unique structure does not form. rsc.org

Potential in Chiroptics and Spintronics: These novel chiral materials are of interest for applications in chiroptics, where they can interact differently with left- and right-circularly polarized light, and in spintronics, which utilizes the spin of electrons in addition to their charge. rsc.org The use of a simple, mono-functional chiral amine like this compound to create such complex, functional heterostructures opens up new design possibilities for advanced materials. rsc.org

Further research may explore its role as a chiral ligand for metal catalysts or as an organocatalyst itself in other asymmetric transformations, expanding its utility beyond its current role as a synthetic intermediate.

Q & A

Basic Research Questions

Q. What experimental protocols ensure reproducibility in the synthesis of (S)-(+)-2-Aminoheptane?

  • Methodological Answer : Reproducibility requires meticulous documentation of reaction conditions (e.g., solvents, catalysts, temperature, and time) and validation via spectroscopic techniques (e.g., NMR, IR). For novel compounds, provide full characterization data (e.g., melting points, optical rotation, chiral purity) and cross-reference with established literature. Known compounds should cite prior synthesis methods .
  • Key Considerations : Use standardized units (SI) and avoid abbreviating chemical names. Include raw spectral data in supplementary materials to enable verification .

Q. How can researchers validate the enantiomeric purity of this compound?

  • Methodological Answer : Employ chiral chromatography (e.g., HPLC with a chiral stationary phase) or polarimetry to confirm enantiomeric excess (ee). Compare optical rotation values with literature data (e.g., [α]D for (S)-enantiomers) . For advanced validation, use X-ray crystallography to resolve absolute configuration .
  • Key Considerations : Report solvent and concentration parameters for polarimetry, as these affect observed values .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^{13}C NMR to confirm structure, with DEPT or HSQC for carbon hybridization.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula.
  • IR : Identify primary amine stretches (~3300 cm1^{-1}) and C-N vibrations .
    • Key Considerations : Provide full experimental parameters (e.g., solvent, instrument model) in supplementary materials to ensure reproducibility .

Advanced Research Questions

Q. How should researchers design pharmacological studies to evaluate the bioactivity of this compound?

  • Methodological Answer :

  • In vitro assays : Test receptor-binding affinity (e.g., GPCRs) using radioligand displacement or fluorescence-based assays.
  • In vivo models : Use dose-response studies in animal models to assess pharmacokinetics (e.g., bioavailability, half-life). Reference pharmacological precedents, such as studies on structurally related amines (e.g., 2-amino-6-methylheptane) .
    • Key Considerations : Include controls for enantiomer-specific effects (e.g., compare (S)- and (R)-forms) and validate assays with positive/negative controls .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Meta-analysis : Systematically compare studies for variables (e.g., purity, assay conditions). Use statistical tools (e.g., ANOVA, regression) to identify confounding factors.
  • Replication : Reproduce conflicting experiments under standardized conditions. Cross-validate results using orthogonal methods (e.g., in silico docking alongside wet-lab assays) .
    • Key Considerations : Address potential biases (e.g., batch-to-batch variability in compound synthesis) and document all deviations from original protocols .

Q. How can computational modeling enhance the study of this compound’s mechanism of action?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions to predict binding modes.
  • QSAR : Develop quantitative structure-activity relationship models using physicochemical descriptors (e.g., logP, pKa) .
  • Docking Studies : Use software like AutoDock or Schrödinger to prioritize target receptors for experimental validation .
    • Key Considerations : Validate computational predictions with experimental data (e.g., mutagenesis studies to confirm binding residues) .

Data Handling & Reporting

Q. What frameworks ensure rigor in data collection and analysis for this compound studies?

  • Methodological Answer :

  • Experimental Design : Use factorial design to optimize synthesis conditions or bioassay parameters. Include power analysis to determine sample size .
  • Statistical Validation : Apply t-tests or non-parametric equivalents for significance testing. Report confidence intervals and effect sizes .
    • Key Considerations : Archive raw data in repositories (e.g., Zenodo) and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. How should researchers address measurement uncertainty in physicochemical property determination?

  • Methodological Answer :

  • Calibration : Regularly calibrate instruments (e.g., NMR spectrometers, polarimeters) using certified reference materials.
  • Error Propagation : Calculate combined uncertainty for derived parameters (e.g., enantiomeric excess) using guidelines from the Guide to the Expression of Uncertainty in Measurement (GUM) .
    • Key Considerations : Report uncertainties alongside measured values (e.g., ee=98%±1%\text{ee} = 98\% \pm 1\%) and disclose measurement limits (e.g., detection thresholds for impurities) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(+)-2-Aminoheptane
Reactant of Route 2
Reactant of Route 2
(S)-(+)-2-Aminoheptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.